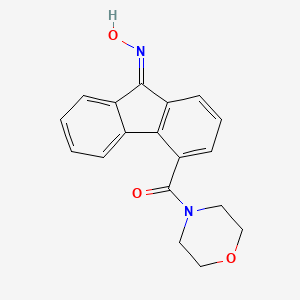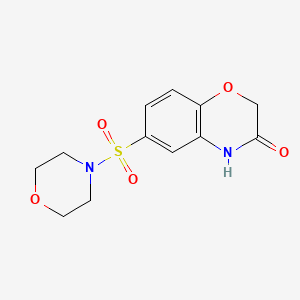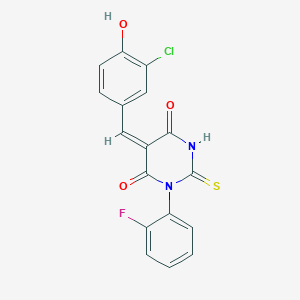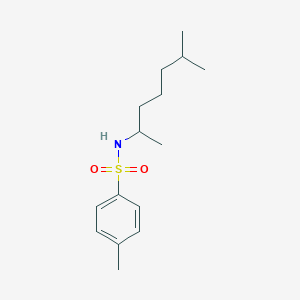
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime, also known as MOF, is a chemical compound that has been widely used in scientific research. MOF is a fluorescent probe that can be used to detect various metal ions and has been utilized in many applications, including bioimaging, environmental monitoring, and disease diagnosis.
Mechanism of Action
The mechanism of action of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime involves the coordination of metal ions to the carbonyl and morpholine groups in the molecule. This coordination results in a change in the electronic structure of the molecule, leading to the emission of fluorescence. The selectivity of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime for different metal ions is determined by the size and charge of the metal ion and the coordination environment of the molecule.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime has been shown to have low toxicity and minimal effects on biological systems. However, the long-term effects of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime exposure on human health are still unknown and require further investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime is its high selectivity for metal ions, which allows for the detection of specific metal ions in complex samples. 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime is also easy to use and can be applied in a variety of experimental settings.
However, 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime has some limitations in lab experiments. The sensitivity of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime to environmental factors, such as pH and temperature, can affect its performance in different experimental conditions. The synthesis of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime can also be challenging, and the yield of the compound can vary depending on the reaction conditions.
Future Directions
There are many future directions for the use of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime in scientific research. One potential application is in disease diagnosis, where 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime could be used to detect metal ion imbalances associated with various diseases, such as Alzheimer's disease and cancer.
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime could also be used as a tool for studying metal ion regulation in biological systems. The development of new 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime derivatives with enhanced selectivity and sensitivity for specific metal ions could further expand the applications of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime in scientific research.
Conclusion:
In conclusion, 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime is a valuable tool for detecting metal ions in scientific research. Its unique fluorescent properties and high selectivity for metal ions have made it a valuable tool for bioimaging, environmental monitoring, and disease diagnosis. The development of new 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime derivatives and further investigation into its long-term effects on human health will continue to expand the applications of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime in scientific research.
Synthesis Methods
The synthesis of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime involves the reaction of 4-carbonyl-9H-fluorene and morpholine in the presence of hydroxylamine hydrochloride. The resulting compound is then purified using column chromatography. The yield of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime can be increased by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime has been widely used in scientific research due to its unique fluorescent properties. It can selectively bind to various metal ions, including copper, iron, and zinc, and emit a strong fluorescence signal upon binding. This property has made 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime a valuable tool for detecting metal ions in biological systems, environmental samples, and industrial processes.
One of the most significant applications of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime is in bioimaging. 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime can be used to visualize metal ions in living cells and tissues, providing valuable information on metal ion distribution and regulation in biological systems. 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime has also been used in environmental monitoring to detect heavy metal pollution in water and soil samples.
properties
IUPAC Name |
[(9E)-9-hydroxyiminofluoren-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(20-8-10-23-11-9-20)15-7-3-6-14-16(15)12-4-1-2-5-13(12)17(14)19-22/h1-7,22H,8-11H2/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUZWVKNAQOFOL-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=CC\3=C2C4=CC=CC=C4/C3=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(9E)-9-(hydroxyimino)-9H-fluoren-4-yl](morpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)

![methyl (3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5917843.png)
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)


![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide](/img/structure/B5917892.png)

![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)
![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)

![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)